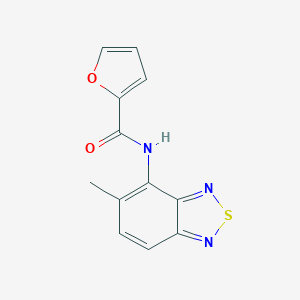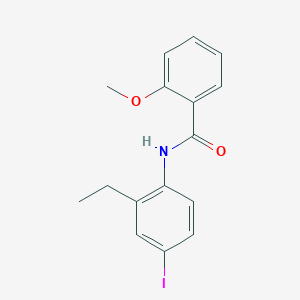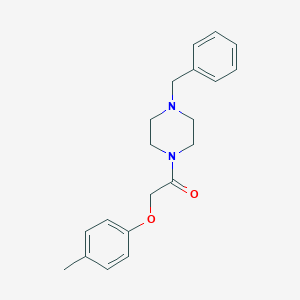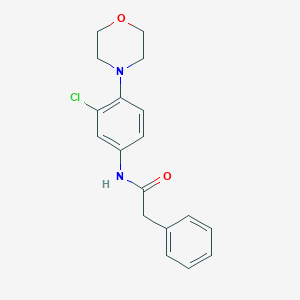
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide, also known as BPIAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIAH is a hydrazide derivative of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid.
Mecanismo De Acción
The exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the activity of enzymes involved in the growth and survival of cancer cells. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, more studies are needed to fully understand the biochemical and physiological effects of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential as a scaffold for the development of new drugs. N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent, making it an attractive target for drug discovery. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential toxicity. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide can be toxic to normal cells at high concentrations. Therefore, it is important to carefully evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide before using it in lab experiments.
Direcciones Futuras
There are several future directions for the research on N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide. One of the directions is the development of new derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide with improved biological activities. Researchers can synthesize various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and test their biological activities. Another direction is the evaluation of the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in vivo. Studies can be conducted to evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in animal models. Finally, the potential applications of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in material science can be further explored. Researchers can synthesize new materials using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a building block and evaluate their properties.
Métodos De Síntesis
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid with hydrazine hydrate in the presence of acetic acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. The resulting product is then purified by recrystallization using ethanol.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In drug discovery, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a scaffold for the development of new drugs. Researchers have synthesized various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and tested their biological activities. Some of these derivatives have shown promising results as potential drugs for the treatment of various diseases.
In material science, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a building block for the synthesis of new materials. Researchers have synthesized various polymers and nanoparticles using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a starting material.
Propiedades
Fórmula molecular |
C17H14BrN3O3 |
|---|---|
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-4-2-3-5-14(10)24-9-15(22)20-21-16-12-8-11(18)6-7-13(12)19-17(16)23/h2-8H,9H2,1H3,(H,20,22)(H,19,21,23) |
Clave InChI |
DONUFUVRJNSXLD-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)



